molecular formula C7H14N2O4S B3824236 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyethyl)urea

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyethyl)urea

Cat. No.: B3824236
M. Wt: 222.26 g/mol
InChI Key: BCPLHWCCJGRAAF-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyethyl)urea is a urea derivative characterized by two distinct substituents on the urea backbone:

  • N1 position: A 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing tetrahydrothiophene ring), which introduces polarity and hydrogen-bonding capacity.

This compound’s structure suggests applications in medicinal chemistry, particularly in enzyme inhibition or receptor binding, due to the urea moiety’s role in forming hydrogen bonds. Its synthesis likely follows standard urea-forming reactions, such as coupling an isocyanate with an amine, as seen in analogous compounds .

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-(2-hydroxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S/c10-3-2-8-7(11)9-6-1-4-14(12,13)5-6/h6,10H,1-5H2,(H2,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPLHWCCJGRAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyethyl)urea typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Oxidation to Sulfone: The tetrahydrothiophene ring is oxidized to introduce the sulfone group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Urea Formation: The final step involves the reaction of the sulfone-containing intermediate with an isocyanate or a carbamate to form the urea moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the sulfone group.

    Reduction: Reduction reactions can potentially revert the sulfone to a sulfide.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acid chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or further oxidized products, while substitution reactions could yield various ethers or esters.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological systems.

    Medicine: Possible therapeutic applications, though specific uses would require further research.

    Industry: Could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyethyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Differences

  • Polarity and Solubility: The target compound’s 2-hydroxyethyl group enhances water solubility compared to methyl or allyl analogs .
  • Electronic Effects : Analogous compounds with electron-withdrawing groups (e.g., perfluorophenyl , trifluoromethyl ) exhibit altered electronic profiles, which may influence reactivity or binding to hydrophobic pockets.
  • Biological Activity : Thiadiazolyl derivatives (e.g., 3FMTDZ ) demonstrate significantly enhanced cytokinin oxidase inhibition, highlighting the impact of heterocyclic substituents on enzyme affinity.

Key Research Findings

Enzyme Inhibition Potential

  • Thiadiazolyl-urea derivatives (e.g., 3FMTDZ) show IC50 values up to 15-fold lower than thidiazuron (TDZ) for cytokinin oxidases, indicating the critical role of substituent choice in biological activity .
  • The hydroxyethyl group in the target compound may facilitate interactions with polar enzyme active sites, though direct data are lacking.

Physicochemical Properties

  • Hydrophilicity : The hydroxyethyl group confers higher aqueous solubility than methyl or allyl analogs, which is advantageous for drug delivery .
  • Stability : Sulfone-containing compounds (e.g., target compound) are generally stable under physiological conditions, as seen in related structures .

Biological Activity

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a thiourea functional group, which is known for its diverse pharmacological properties. The integration of a tetrahydrothiophene ring and a hydroxyethyl group suggests significant interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O4S2C_{13}H_{18}N_{2}O_{4}S_{2}, with a molecular weight of approximately 330.4 g/mol. The compound exhibits several notable structural features:

PropertyValue
Molecular FormulaC13H18N2O4S2
Molecular Weight330.4 g/mol
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count5
Rotatable Bond Count4

Biological Activity

Research indicates that compounds containing thiourea and tetrahydrothiophene moieties exhibit various biological activities, including:

  • Antioxidant Properties : Thiourea derivatives have shown potential as antioxidants, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Activity : Several studies suggest that similar compounds possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment.
  • Enzyme Inhibition : Thioureas are known to inhibit certain enzymes, including phenoloxidase, which can be relevant in various biochemical pathways.

Antioxidant Activity

A study evaluating the antioxidant capacity of thiourea derivatives found that compounds similar to this compound exhibited significant free radical scavenging activity. This activity was attributed to the presence of hydroxyl groups, which can donate electrons to free radicals, stabilizing them and preventing cellular damage.

Antimicrobial Studies

In vitro tests have demonstrated that related thiourea compounds possess antimicrobial properties against a range of pathogens. For instance, a compound structurally related to this compound showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Enzyme Inhibition

Research has indicated that certain thiourea derivatives can inhibit the activity of phenoloxidase, an enzyme involved in melanin synthesis and other physiological processes. This inhibition could have implications for treating conditions associated with excessive melanin production or oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyethyl)urea
Reactant of Route 2
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1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyethyl)urea

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